6-Fluoro-3-methylbenzo[c]isoxazole
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Overview
Description
6-Fluoro-3-methylbenzo[c]isoxazole is a heterocyclic aromatic organic compound characterized by the presence of a fluorine atom and a methyl group on the benzene ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 6-fluoro-3-methyl-2-nitrobenzamide with hydroxylamine under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methylbenzo[c]isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Fluoro-3-methylbenzo[c]isoxazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases due to its unique chemical structure.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 6-Fluoro-3-methylbenzo[c]isoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
6-Fluoro-7-methoxy-3-methylbenzo[c]isoxazole: Similar structure with a methoxy group instead of a hydrogen atom.
6-Fluoro-3-methylbenzo[d]isoxazole: Similar structure with a different isoxazole ring fusion.
Uniqueness: 6-Fluoro-3-methylbenzo[c]isoxazole is unique due to its specific arrangement of fluorine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoro-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3 |
InChI Key |
GNVBURQFGWAYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NO1)F |
Origin of Product |
United States |
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